![molecular formula C11H12N2O5S B2596154 3-{[4-(2-Ethoxy-2-oxoethyl)-1,3-thiazol-2-yl]carbamoyl}prop-2-enoic acid CAS No. 327105-83-9](/img/structure/B2596154.png)
3-{[4-(2-Ethoxy-2-oxoethyl)-1,3-thiazol-2-yl]carbamoyl}prop-2-enoic acid
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Overview
Description
Molecular Structure Analysis
The molecular weight of this compound is 284.29 . The specific molecular structure is not provided in the search results. For a more detailed molecular structure analysis, it would be necessary to refer to specific scientific literature or databases.Physical And Chemical Properties Analysis
This compound is a powder at room temperature . The compound’s CAS Number is 327105-83-9 . For more detailed physical and chemical properties, it would be necessary to refer to specific scientific literature or databases.Scientific Research Applications
- Applications :
- Adsorption Behavior : ETCA derivatives exhibit excellent adsorption properties at air/aqueous surfactant solution interfaces. Researchers have explored this using methods such as equilibrium surface tension (du Noüy ring method), dynamic surface tension (maximum gas bubble pressure method), and static/dynamic contact angle (sessile drop method) .
- Applications :
- Applications :
Surfactant Chemistry and Interfacial Properties
PPAR Agonist Design
Organic Synthesis
Crystallography
Mechanism of Action
The mechanism of action for this compound is not provided in the search results. The mechanism of action would depend on the specific application of the compound, which could range from pharmaceuticals to materials science.
Safety and Hazards
properties
IUPAC Name |
(E)-4-[[4-(2-ethoxy-2-oxoethyl)-1,3-thiazol-2-yl]amino]-4-oxobut-2-enoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O5S/c1-2-18-10(17)5-7-6-19-11(12-7)13-8(14)3-4-9(15)16/h3-4,6H,2,5H2,1H3,(H,15,16)(H,12,13,14)/b4-3+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LAVXKCFWJZRZBO-ONEGZZNKSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=CSC(=N1)NC(=O)C=CC(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)CC1=CSC(=N1)NC(=O)/C=C/C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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